
Abaperidone
概述
描述
阿贝泊酮: 是一种强效抗精神病药物,以其对5-羟色胺5-HT2A受体和多巴胺D2受体的亲和力高而闻名。 由于其独特的药理学特性,它被归类为非典型抗精神病药物,包括降低大鼠纹状体和前额叶皮层中基础热休克蛋白70信使核糖核酸表达的能力 .
准备方法
合成路线和反应条件: 阿贝泊酮通过含有2-羟基苯基片段的醛或酮肟衍生物的环化合成。 该过程涉及使用各种试剂,例如吡啶、醋酸钠、碳酸钾或氢氧化钾。 该反应通常分两个阶段进行:肟酰基衍生物的形成,然后在碱存在下,酚基团在氮原子上对酰基进行分子内取代 .
工业生产方法: 阿贝泊酮的工业生产涉及其关键中间体的规模化合成,然后是最终的环化步骤。 该工艺针对高产率和纯度进行了优化,确保最终产品符合药物使用的严格质量标准 .
化学反应分析
反应类型: 阿贝泊酮会发生各种化学反应,包括:
氧化: 阿贝泊酮可以被氧化形成相应的氧化物。
还原: 还原反应可以将阿贝泊酮转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
科学研究应用
Pharmacokinetics and Drug Interactions
Pharmacokinetic Profile:
Abaperidone exhibits a favorable pharmacokinetic profile with low potential for drug-drug interactions. In vitro studies show that it does not significantly inhibit cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism. This characteristic suggests that this compound may have a lower risk of adverse interactions compared to other antipsychotics .
Table 1: Inhibition Potency of Atypical Antipsychotics on CYP Enzymes
Antipsychotic | CYP Enzyme | IC50 (μM) | Therapeutic Range (μM) |
---|---|---|---|
This compound | None | N/A | N/A |
Chlorpromazine | CYP1A2 | 4.75 | 0.1–1 |
Olanzapine | CYP3A | 7.30 | 0.06–0.25 |
Risperidone | CYP2D6 | 10.35 | 0.04–0.15 |
Clinical Applications
Schizophrenia Treatment:
this compound is primarily being investigated for its efficacy in treating schizophrenia. Early clinical trials have indicated that it may effectively reduce both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as apathy and social withdrawal) without the high incidence of EPS associated with older medications .
Case Study:
A study involving patients diagnosed with schizophrenia demonstrated significant improvements in symptom management when treated with this compound over a 12-week period. The results indicated a marked reduction in the Positive and Negative Syndrome Scale (PANSS) scores, suggesting enhanced overall patient well-being .
Research Findings
Recent studies have focused on the neurobiological effects of this compound on the hypothalamus-pituitary-adrenal (HPA) axis, which is often dysregulated in schizophrenia patients. Animal models treated with this compound showed normalized HPA axis activity compared to controls, indicating potential protective effects against stress-induced exacerbation of symptoms .
作用机制
阿贝泊酮主要通过拮抗5-羟色胺5-HT2A受体和多巴胺D2受体发挥作用。 通过与这些受体结合,阿贝泊酮抑制其活性,从而减少中枢中脑边缘系统和中脑皮质通路过度活跃。 这种机制被认为是其抗精神病作用的基础,以及其减少精神分裂症症状的能力 .
相似化合物的比较
类似化合物:
氯氮平: 另一种具有类似受体结合特性的非典型抗精神病药物。
利培酮: 与5-羟色胺和多巴胺受体具有高亲和力,但其副作用不同。
伊洛培酮: 结构和功能相似,临床上用于治疗精神分裂症.
独特性: 阿贝泊酮在降低前额叶皮层基础热休克蛋白70信使核糖核酸表达方面是独特的,这是其他抗精神病药物中很少见到的特征。 这种特性可能与其非典型特征和潜在的治疗优势有关 .
生物活性
Abaperidone is a novel compound classified as an atypical antipsychotic, primarily known for its dual antagonistic activity on serotonin 5-HT2A and dopamine D2 receptors. This profile suggests potential efficacy in treating various psychiatric disorders, particularly schizophrenia. The following sections delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, which is crucial for its therapeutic effects. This dual action is characteristic of atypical antipsychotics, allowing for the alleviation of both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects typically associated with typical antipsychotics.
Receptor Binding Affinity
The receptor binding profile of this compound can be summarized as follows:
Receptor Type | Binding Affinity (Ki) |
---|---|
Dopamine D2 | Low nanomolar range |
Serotonin 5-HT2A | High nanomolar range |
Serotonin 5-HT1A | Moderate affinity |
This binding profile indicates that this compound's effectiveness may stem from its ability to modulate dopaminergic and serotonergic pathways, which are often dysregulated in schizophrenia.
Pharmacological Studies
Research has demonstrated that this compound not only blocks dopamine D2 receptors but also enhances serotonin signaling through 5-HT2A antagonism. A study conducted on animal models showed that this compound administration resulted in significant reductions in hyperactivity and stereotypic behaviors, which are indicative of antipsychotic efficacy.
Case Study: Efficacy in Schizophrenia
In a double-blind, placebo-controlled trial involving 150 patients diagnosed with schizophrenia:
- Objective : To assess the efficacy of this compound compared to placebo.
- Duration : 12 weeks.
- Results :
- Patients receiving this compound exhibited a 25% reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to baseline.
- Adverse effects were minimal, with no significant increase in extrapyramidal symptoms reported.
Long-Term Effects and Safety Profile
Long-term studies have indicated that this compound maintains its efficacy over extended periods without significant tolerance development. A cohort study involving chronic users revealed:
- Sustained improvement in cognitive function.
- Minimal weight gain compared to other atypical antipsychotics.
- Low incidence of metabolic syndrome indicators.
Comparative Analysis with Other Antipsychotics
To contextualize this compound's biological activity, a comparison with other atypical antipsychotics is essential. The following table outlines key differences:
Antipsychotic | Dopamine D2 Antagonism | Serotonin 5-HT2A Antagonism | Extrapyramidal Symptoms Risk | Weight Gain Risk |
---|---|---|---|---|
This compound | Moderate | High | Low | Low |
Clozapine | Low | High | Moderate | High |
Risperidone | High | Moderate | Moderate | Moderate |
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Abaperidone’s receptor binding affinity and selectivity?
- Methodology : Use in vitro radioligand binding assays to quantify affinity for 5-HT2A and D2 receptors. Calculate IC50 values via competitive binding curves (e.g., displacement of [³H]ketanserin for 5-HT2A, [³H]spiperone for D2). Validate selectivity by testing against off-target receptors (e.g., α1-adrenergic, H1-histaminergic). Include dose-response analyses to confirm potency gradients .
- Data Handling : Report raw binding percentages, normalized to controls, and use nonlinear regression for IC50 determination. Ensure triplicate replicates to minimize variability .
Q. How should researchers design in vivo studies to evaluate this compound’s antipsychotic efficacy while minimizing extrapyramidal side effects (EPS)?
- Experimental Design :
- Efficacy : Employ the climbing mice assay to measure dopamine antagonism (dose-dependent reduction in climbing behavior). Compare to reference standards like haloperidol .
- EPS Assessment : Quantify catalepsy induction using the bar-test and compare prolactin elevation via ELISA. Lower catalepsy/prolactin levels relative to typical antipsychotics indicate an atypical profile .
Q. What criteria should guide hypothesis formulation for this compound’s mechanism of action in preclinical models?
- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: “this compound’s dual 5-HT2A/D2 antagonism reduces EPS by modulating cortical-striatal dopamine pathways.” Support with literature on receptor occupancy thresholds and atypical antipsychotic profiles .
Advanced Research Questions
Q. How can contradictory data between in vitro receptor affinity and in vivo efficacy be analyzed in this compound studies?
- Resolution Strategies :
- Pharmacokinetics : Measure brain-to-plasma ratios to assess blood-brain barrier penetration. Low bioavailability may explain efficacy gaps despite high in vitro affinity .
- Functional Assays : Supplement binding data with functional assays (e.g., GTPγS binding for receptor activation). Antagonist efficacy may vary with assay conditions .
Q. What statistical approaches are appropriate for interpreting dose-response relationships in this compound’s preclinical studies?
- Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Calculate EC50 values with 95% confidence intervals. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. linear models .
- Visualization : Present dose-response curves with shaded error bands. Include insets for Hill slopes and maximal effect (Emax) comparisons .
Q. How should researchers address peer-review critiques regarding incomplete mechanistic data in this compound studies?
- Response Framework :
- Data Availability : Provide supplementary electrophysiology data (e.g., patch-clamp recordings of cortical neurons) to demonstrate functional modulation of dopamine pathways .
- Hypothesis Refinement : Revise hypotheses to incorporate serotonin-dopamine interactions, citing recent studies on 5-HT2A/D2 heterodimers .
Q. What methodologies validate the reproducibility of this compound’s in vitro findings across independent laboratories?
- Validation Steps :
- Inter-Lab Calibration : Share standardized receptor membranes and reference ligands (e.g., risperidone for 5-HT2A). Use Z’-factor scores to confirm assay robustness .
- Meta-Analysis : Pool IC50 data from multiple studies using random-effects models. Report heterogeneity via I² statistics .
Q. Methodological and Analytical Considerations
Q. How can longitudinal studies optimize the assessment of this compound’s long-term safety and tolerability?
- Design : Implement 6-month rodent trials with biweekly behavioral assessments (e.g., open-field tests for anxiety, rotarod for motor function). Monitor weight gain, glucose tolerance, and prolactin levels monthly .
- Data Integration : Use Kaplan-Meier survival analysis for adverse event timelines. Correlate dose with metabolic syndrome markers via multivariate regression .
Q. What strategies mitigate bias in comparative studies of this compound versus other atypical antipsychotics?
- Blinding : Double-blind randomization of treatment groups. Use third-party compound coding to prevent investigator bias .
- Endpoint Selection : Predefine primary endpoints (e.g., PANSS scores for efficacy, SAS scales for EPS). Conduct sensitivity analyses to confirm robustness against endpoint variations .
Q. How should researchers structure appendices to comply with journal requirements for raw data transparency?
- Content : Include raw binding curves, uncropped Western blots, and animal trial datasets (e.g., Excel files with time-stamped behavioral scores). Annotate outliers with exclusion criteria .
- Formatting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use DOI-based repositories like Figshare for public access .
属性
IUPAC Name |
7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAXEUYZCLRXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171488 | |
Record name | Abaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183849-43-6 | |
Record name | Abaperidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。